Phortress is an anticancer prodrug known for its active metabolite, 5F-203, which acts as a potent agonist of the aryl hydrocarbon receptor. This compound has garnered attention due to its ability to induce the expression of cytochrome P450 CYP1A1, leading to significant anticancer activity. Research indicates that Phortress and its derivatives can form DNA adducts selectively in sensitive tumor cells, enhancing their therapeutic potential against various cancers, including colon, breast, lung, liver, and brain cancers .
Phortress is classified as an anticancer agent and is primarily derived from benzothiazole compounds. Its synthesis and analog development often involve bioisosteric replacements to enhance efficacy and reduce toxicity. The compound's mechanism of action centers around its metabolic activation and interaction with specific cellular pathways that regulate cancer cell proliferation .
The synthesis of Phortress involves several methodologies aimed at optimizing its anticancer properties. A common approach includes the conversion of the benzothiazole core into benzoxazole derivatives. This process typically employs established literature methods for compound synthesis, followed by structural elucidation using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, two-dimensional NMR, and High-Resolution Mass Spectrometry (HRMS) .
The synthesis generally follows these steps:
Phortress exhibits a complex molecular structure characterized by its benzothiazole core. The active metabolite, 5F-203, is crucial for its biological activity. The molecular formula and structural data reveal significant features that contribute to its interaction with biological targets.
Phortress undergoes metabolic activation primarily through cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive metabolites that can bind to DNA, resulting in cytotoxic effects on cancer cells.
Phortress functions through a multi-step mechanism:
Studies have shown that Phortress significantly inhibits DNA synthesis in various carcinoma cell lines, indicating its effectiveness in targeting rapidly dividing cancer cells .
Phortress is primarily utilized in cancer therapy due to its selective cytotoxicity towards tumor cells. Its applications include:
Phortress (NSC 710305), the lysylamide prodrug of 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), exerts its potent antitumor activity primarily through activation of the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. Upon cellular uptake, Phortress undergoes rapid hydrolysis to release the active metabolite 5F 203, which binds with high affinity (Ki in nM range) to the cytosolic AhR ligand-binding domain (PAS B domain) [2] [5]. This binding triggers dissociation of the chaperone complex (HSP90, p23, XAP2), nuclear translocation, and heterodimerization with the AhR nuclear translocator (ARNT). The resulting AhR/ARNT complex binds to xenobiotic response elements (XREs) in target gene promoters, initiating transcription of phase I and II metabolizing enzymes [2] [6].
Transcriptional profiling reveals that Phortress treatment potently induces CYP1A1 gene expression across multiple carcinoma types. In breast cancer xenograft models, Phortress treatment significantly upregulated cyp1a1 mRNA in 8/8 tested models, whereas doxorubicin failed to induce this transcript in all models [1] [3]. This induction occurs exclusively in tumor cells exhibiting intrinsic AhR sensitivity, creating a pharmacological dichotomy between responsive and resistant phenotypes. The AhR repressor (AhRR) forms a critical regulatory circuit, as its expression terminates AhR signaling; however, Phortress-resistant carcinomas frequently exhibit deficient AhRR induction, permitting sustained CYP1A1 expression in sensitive cells [2] [9].
Table 1: Key Proteins in AhR Signaling Pathway
Protein | Function in Pathway | Response to Phortress |
---|---|---|
AhR | Ligand-activated transcription factor | High-affinity binding by 5F 203 metabolite |
ARNT | Heterodimerization partner | Forms transcriptionally active complex |
HSP90/p23/XAP2 | Cytoplasmic chaperone complex | Dissociates upon ligand binding |
CYP1A1 | Phase I metabolizing enzyme | Potently induced via XRE activation |
AhRR | Feedback repressor | Variably induced; deficient in resistant cells |
The antitumor efficacy of Phortress critically depends on CYP1A1-mediated metabolic activation. Following transcriptional induction, CYP1A1 protein catalyzes the bioactivation of 5F 203 to highly reactive electrophilic species, primarily nitrenium ions [3] [5] [7]. These electrophiles form covalent DNA adducts that function as the primary cytotoxic lesions. Using 32P-postlabeling assays, researchers have characterized the adduct profiles in sensitive tumor cells:
DNA adducts instigate downstream DNA damage responses, including double-strand breaks (DSBs) detected by γH2AX foci formation and comet assays. In sensitive cells, Phortress exposure causes dose- and time-dependent increases in both single- and double-strand DNA breaks, triggering G0/G1 or S-phase cell cycle arrest and apoptosis. Resistant phenotypes exhibit neither DNA damage nor cell cycle perturbations [3] [7]. Crucially, CYP1A1 inhibition (e.g., with α-naphthoflavone) or siRNA knockdown abolishes both DNA adduct formation and cytotoxicity, confirming the enzyme's indispensable role in Phortress bioactivation [3] [9].
Table 2: DNA Adduct Formation by Phortress/5F 203
Adduct Characteristic | Sensitive Cells (e.g., MCF-7, IGROV-1) | Resistant Cells (e.g., MDA-MB-435) |
---|---|---|
Detection Threshold | ≥100 nM Phortress | No adducts at ≤10 μM |
Major Adducts Detected | 1 dominant adduct at 1μM; additional adduct at 10μM | None detected |
Time-Dependent Accumulation | Linear increase 2-24h post-exposure | No accumulation |
In Vivo Formation (Xenografts) | Present in MCF-7, IGROV-1 tumors | Absent in MDA-MB-435 tumors |
The metabolic fate of Phortress dictates its therapeutic efficacy and tumor selectivity. The prodrug itself is pharmacologically inert; its bioactivity depends entirely on hydrolysis to 5F 203 by intracellular peptidases. Once liberated, 5F 203 undergoes complex, cell phenotype-dependent metabolism:
Comparative studies of Phortress metabolites reveal stark bioactivity differences:
Metabolic profiling across carcinoma types reveals a critical determinant of sensitivity: sensitive cells (breast MCF-7, renal TK-10, ovarian IGROV-1) efficiently convert 5F 203 to DNA-reactive species via CYP1A1/1B1/2W1, whereas resistant cells (breast MDA-MB-435, renal A498) predominantly form inactive conjugates via phase II enzymes or CYP2S1. This metabolic bifurcation underpins the remarkable tumor selectivity of Phortress [5] [7].
Table 3: Bioactivity of Phortress and Its Metabolites
Compound/Metabolite | Chemical Features | Bioactivity Profile |
---|---|---|
Phortress (Prodrug) | Lysylamide derivative of 5F 203; water-soluble | Pharmacologically inert; rapid hydrolysis to 5F 203 |
5F 203 (Active Parent) | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | GI50 <10nM in sensitive lines; requires bioactivation |
Nitrenium Ions (Reactive Metabolite) | Electrophilic intermediates from CYP1A1/1B1/2W1 oxidation | Forms DNA adducts; causes DSBs and apoptosis |
C6-Hydroxy Metabolites | Hydroxylation at benzothiazole C6 position | Inactive; antagonizes uptake of active compounds |
N-Acetyl/Glucuronide Conjugates | Phase II metabolites of exocyclic amine | Inactive; excreted rapidly |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7